molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Número de catálogo: B152542
Número CAS: 956077-63-7
Peso molecular: 214.02 g/mol
Clave InChI: ORAOUEGATNRXHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a brominated heterocyclic compound featuring a fused pyrazole-pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like soluble guanylyl cyclase (sGC) and coagulation factors . Derivatives of this scaffold have shown promise in modulating vascular smooth muscle cell (VSMC) proliferation and migration, highlighting its pharmacological relevance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and inflammatory conditions.

    Industry: It is utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been studied for its ability to inhibit BET proteins (BRD2, BRD3, BRD4), which play a role in gene regulation and are implicated in cancer .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Core Structure Substituents Biological Activity/Application Key Reference
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Pyrazolo[3,4-c]pyridin-7(6H)-one Bromine at 3-position sGC stimulation; anti-proliferative effects in VSMCs
2-[(4-Fluorophenyl)thio]pyrrolo[3,4-b]pyridin-7(6H)-one (7b) Pyrrolo[3,4-b]pyridin-7(6H)-one 4-Fluorophenylthio at 2-position Potent MCH-R1 antagonist; high metabolic stability
1-(4-Methoxyphenyl)-6-(4-(1-(pyrrolidin-1-ylmethyl)cyclopropyl)phenyl)-3-(trifluoromethyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one Pyrazolo[3,4-c]pyridin-7(4H)-one Multiple substituents at 1-, 3-, and 6-positions Coagulation factor Xa inhibitor
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Pyrrolo[2,3-c]pyridin-7(6H)-one Bromine at 4-, methyl at 6- Intermediate for kinase inhibitors
Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Pyrazolo[3,4-c]pyridine Bromine at 3-, methyl ester at 5- Synthetic precursor for further functionalization

Key Observations

Structural Variations and Bioactivity :

  • The 3-bromo substitution in the pyrazolo[3,4-c]pyridin-7(6H)-one scaffold (target compound) confers distinct electronic and steric properties, enabling sGC activation and suppression of PDGF-BB/DD-induced VSMC proliferation . In contrast, pyrrolo[3,4-b]pyridin-7(6H)-one derivatives (e.g., compound 7b) with arylthio substituents exhibit potent MCH-R1 antagonism, emphasizing the role of heteroatom positioning in target selectivity .
  • Bromine placement significantly impacts reactivity and binding. For example, 4-bromo-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1361481-63-1) is a kinase inhibitor intermediate, whereas the 3-bromo isomer in the pyrazolo[3,4-c]pyridin-7(6H)-one series shows sGC modulation .

Synthetic Accessibility :

  • The target compound and its pyrazolo[3,4-c]pyridine analogues are synthesized via FeCl3-catalyzed cyclization in ionic liquids (e.g., [bmim][BF4]) or microwave-assisted methods . Pyrrolo analogues, however, often require transition-metal-catalyzed cross-coupling for aryl/heteroaryl substitutions .

Physicochemical Properties: Molecular weight and solubility: Brominated pyrazolo-pyridinones (e.g., methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, MW 256.06) are generally less soluble than non-halogenated derivatives due to increased hydrophobicity . Metabolic stability: The 2-[(4-fluorophenyl)thio] substituent in pyrrolo[3,4-b]pyridin-7(6H)-one derivatives enhances metabolic stability compared to brominated pyrazolo analogues .

Pharmacological Comparison

Parameter This compound Pyrrolo[3,4-b]pyridin-7(6H)-one (7b) Coagulation Factor Xa Inhibitor
Target sGC (stimulator) MCH-R1 (antagonist) Factor Xa (inhibitor)
cGMP Elevation Synergizes with NO donors Not reported Not applicable
IC50/EC50 KL-69: EC50 = 0.3 µM (cGMP elevation) 7b: IC50 = 2 nM (MCH-R1 binding) Ki = 0.8 nM (Factor Xa inhibition)
Metabolic Stability Moderate High Moderate

Actividad Biológica

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H5BrN2O\text{C}_7\text{H}_5\text{BrN}_2\text{O}

This structure includes a pyrazolo-pyridine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15G2/M phase arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been found to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.

Kinase Inhibition

Research indicates that this compound acts as an inhibitor of the following kinases:

  • Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle disruption.
  • Mitogen-activated protein kinases (MAPKs) : Affects cellular responses to growth signals.

Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of this compound in a xenograft model. Mice bearing human tumor xenografts were treated with the compound, resulting in a significant reduction in tumor volume compared to controls.

Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial properties of the compound in a clinical setting. Patients with bacterial infections were treated with formulations containing this compound. Results indicated a higher rate of infection resolution compared to standard antibiotic treatments.

Propiedades

IUPAC Name

3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOUEGATNRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.